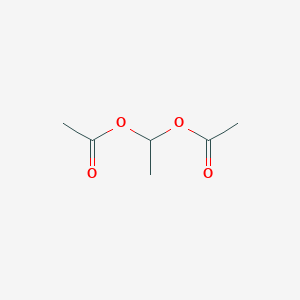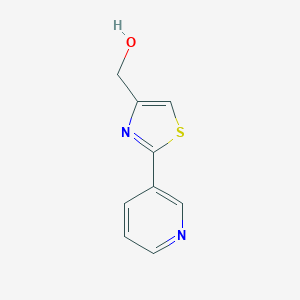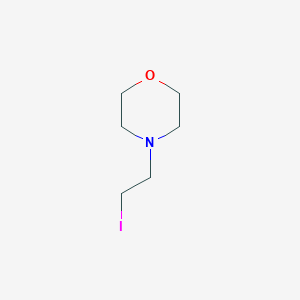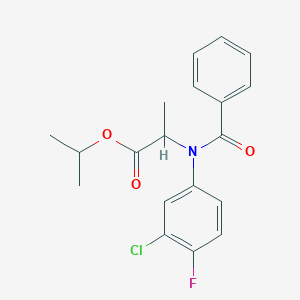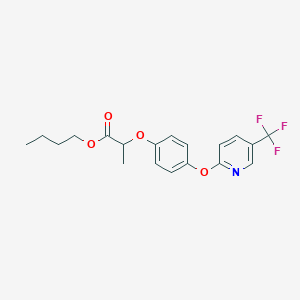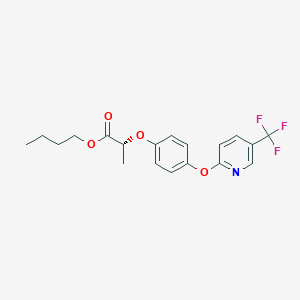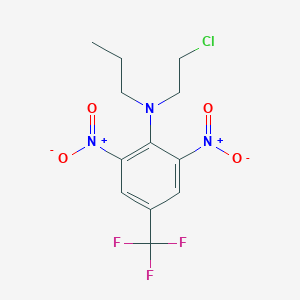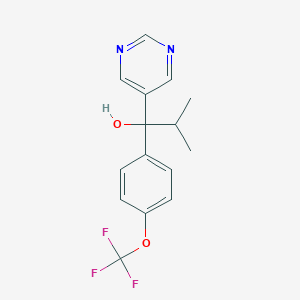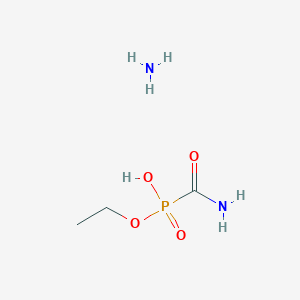
(2-Mercaptopyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Mercaptopyridin-3-yl)methanol is an organosulfur compound derived from pyridine It is characterized by the presence of a mercapto group (-SH) attached to the second position of the pyridine ring and a hydroxymethyl group (-CH2OH) at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Mercaptopyridin-3-yl)methanol typically involves the reaction of 2-chloropyridine with thiourea in the presence of ethanol and aqueous ammonia. This method is preferred due to its efficiency and the high yield of the desired product . Another approach involves the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow setups to enhance reaction efficiency and safety. This method allows for the production of the compound in a greener and more cost-effective manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (2-Mercaptopyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, such as 2,2’-dipyridyl disulfide.
Reduction: Reduction of disulfides back to thiols can be achieved using hydride reagents.
Substitution: The mercapto group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often involve halogenated compounds and base catalysts.
Major Products:
Oxidation: 2,2’-Dipyridyl disulfide.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Mercaptopyridin-3-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Mercaptopyridin-3-yl)methanol involves its interaction with thiol groups in proteins and enzymes. The mercapto group can form disulfide bonds with cysteine residues, thereby modulating the activity of the target proteins. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying redox biology and enzyme regulation .
Comparison with Similar Compounds
2-Mercaptopyridine: Shares the mercapto group but lacks the hydroxymethyl group.
2-Mercaptopyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
4-Mercaptopyridine: The mercapto group is attached to the fourth position of the pyridine ring.
Uniqueness: (2-Mercaptopyridin-3-yl)methanol is unique due to the presence of both the mercapto and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(hydroxymethyl)-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c8-4-5-2-1-3-7-6(5)9/h1-3,8H,4H2,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPACUCVFGQCMQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


